8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their self-curing properties, high glass transition temperature, and exceptional thermal stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one can be achieved through various methods. One common approach involves the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides under mild conditions . This catalyst-free reaction yields 1,2-dihydroquinolines and 2,3-dihydropyrroles in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and eco-friendly synthesis are often emphasized in the production of benzoxazines . The use of bio-based raw materials and catalysts, such as citric acid, is encouraged to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly with sulfur ylides, lead to the formation of 1,2-dihydroquinolines and 2,3-dihydropyrroles.
Common Reagents and Conditions
Sulfur Ylides: Used in catalyst-free annulations to form dihydroquinolines and dihydropyrroles.
Citric Acid: Employed as a bio-based catalyst in eco-friendly synthesis.
Major Products Formed
1,2-Dihydroquinolines: Formed through annulation reactions with sulfur ylides.
2,3-Dihydropyrroles: Another major product from annulation reactions with sulfur ylides.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. For instance, as a progesterone receptor antagonist, it binds to the progesterone receptor, inhibiting its activity and thereby modulating hormone-related processes . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones: These compounds are also progesterone receptor antagonists with high selectivity.
2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester: Another benzoxazine derivative with distinct properties.
Uniqueness
8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one stands out due to its specific methoxy substitution, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C9H9NO3 |
---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
8-methoxy-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H9NO3/c1-12-7-4-2-3-6-5-13-9(11)10-8(6)7/h2-4H,5H2,1H3,(H,10,11) |
InChI-Schlüssel |
KXSGMRBDCXPNNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1NC(=O)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.